9,9'-(Decane-1,10-diyl)dianthracene
Description
Properties
CAS No. |
67985-09-5 |
|---|---|
Molecular Formula |
C38H38 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
9-(10-anthracen-9-yldecyl)anthracene |
InChI |
InChI=1S/C38H38/c1(3-5-7-25-37-33-21-13-9-17-29(33)27-30-18-10-14-22-34(30)37)2-4-6-8-26-38-35-23-15-11-19-31(35)28-32-20-12-16-24-36(32)38/h9-24,27-28H,1-8,25-26H2 |
InChI Key |
LKSOYIZOVPVBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9,9’-(Decane-1,10-diyl)dianthracene typically involves the reaction of anthracene derivatives with decane-1,10-diyl groups. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with decane-1,10-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
9,9’-(Decane-1,10-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroanthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,9’-(Decane-1,10-diyl)dianthracene has a wide range of scientific research applications:
Biology: The compound can be used as a fluorescent probe for imaging and detecting biological molecules and processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9,9’-(Decane-1,10-diyl)dianthracene involves its interaction with light and other molecules. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. The molecular targets and pathways involved in its action depend on the specific application, such as its use in OLEDs or as a fluorescent probe .
Comparison with Similar Compounds
Structural Analogues
9,9'-Bianthracene (CAS 1055-23-8)
- Structure : Direct C–C bond between anthracene units at the 9-positions.
- Key Properties :
- Contrast with Target Compound: The decane linker in 9,9'-(Decane-1,10-diyl)dianthracene introduces conformational flexibility, likely reducing melting/boiling points and enhancing solubility in non-polar solvents.
9,9′-Bianthracene-10,10′-dione (C₂₈H₁₈O₂)
- Structure : Two anthracene units linked at the 9-positions, with ketone groups at the 10-positions.
- Key Properties: C–C bond length between anthracene units = 1.603 Å . Crystallizes in a monoclinic system (space group C2/c) with distinct electronic transitions due to the electron-withdrawing ketone groups .
- Contrast : The decane chain in the target compound eliminates ketone functionalization, preserving anthracene’s native electronic structure while introducing steric bulk.
9,9'-(3,3",5,5"-Tetramethyl-terphenyl)dianthracene
- Structure : Anthracene dimers connected via a rigid terphenyl spacer.
- Key Properties : Enhanced rigidity and extended π-conjugation compared to alkyl-linked derivatives, favoring applications in organic electronics .
- Contrast : The decane linker in the target compound reduces conjugation continuity but improves processability in polymer matrices .
Physical and Chemical Properties
Solubility and Thermal Stability
- 9,9'-Bianthracene : Poor solubility in most solvents due to planar, rigid structure; thermally stable up to 300°C .
- Decane-Linked Analog : Expected higher solubility in alkanes and ethers due to the flexible decane chain. Thermal stability may decrease slightly (estimated decomposition temperature <300°C) .
Electronic Properties
- 9,10-Diphenylanthracene (C₂₆H₁₈) : Extended conjugation via phenyl substituents increases fluorescence quantum yield .
- Target Compound : The decane chain disrupts π-conjugation between anthracene units, likely reducing fluorescence intensity compared to fully conjugated dimers like 9,9'-bianthracene .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 9,9'-(Decane-1,10-diyl)dianthracene and its derivatives?
- Methodological Answer : The synthesis typically involves coupling anthracene moieties via a decane linker. Key approaches include:
- Friedel-Crafts alkylation : Using anthracene and 1,10-dibromodecane under Lewis acid catalysis (e.g., AlCl₃) to form the C–C bond between anthracene units and the alkyl chain.
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acid-functionalized anthracene and dihalogenated decane precursors, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
- Photochemical dimerization : For structurally similar dianthracenes, UV irradiation induces [4+4] cycloaddition, but steric effects from the decane linker may require optimized wavelengths .
Q. Which spectroscopic and analytical techniques are critical for characterizing 9,9'-(Decane-1,10-diyl)dianthracene?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the integrity of the anthracene rings and alkyl linker. Aromatic protons appear at δ ~8.0–8.5 ppm, while methylene protons in the decane chain resonate at δ ~1.2–1.8 ppm .
- X-ray crystallography : Resolve the molecular geometry and confirm the linker length (e.g., bond distances of ~1.60 Å for C–C bonds in similar bridged anthracenes) .
- UV-Vis/fluorescence spectroscopy : Monitor π→π* transitions (λmax ~350–400 nm) and excimer formation, which indicate electronic communication between anthracene units .
Advanced Research Questions
Q. How do electronic transitions in 9,9'-(Decane-1,10-diyl)dianthracene influence its photochemical reactivity?
- Methodological Answer : The excited-state dynamics can be probed using:
- Femtosecond transient absorption spectroscopy : Track ultrafast energy transfer between anthracene units and identify intermediates (e.g., excimers or charge-transfer states).
- Quantum yield measurements : For photoisomerization or dimerization reactions, compare forward (Φ_forward) and reverse (Φ_reverse) quantum yields. Symmetry arguments suggest Φ_forward + Φ_reverse ≈ 1 for systems with single-minimum excited-state potentials .
- Theoretical modeling : Apply TD-DFT to map singlet/triplet potential energy surfaces (Figure 34B in ), predicting reaction pathways.
Q. What computational strategies are optimal for modeling the excited-state dynamics of this compound?
- Methodological Answer :
- Symmetry-adapted cluster-configuration interaction (SAC-CI) : Models electronic transitions in symmetric systems, critical for anthracene dimers.
- Non-adiabatic molecular dynamics (NAMD) : Simulates conical intersections and predicts photoproduct distributions.
- Validation : Compare computed absorption spectra (e.g., CAM-B3LYP/6-31G*) with experimental UV-Vis data to refine parameters .
Q. How can researchers resolve contradictions in reported quantum yields for photoisomerization of similar dianthracenes?
- Methodological Answer : Discrepancies often arise from:
- Solvent polarity : Polar solvents stabilize charge-separated states, altering Φ_forward. Use solvents like toluene vs. acetonitrile for controlled comparisons.
- Concentration effects : High concentrations promote excimer formation, reducing Φ_forward. Conduct experiments at <10⁻⁴ M to minimize aggregation .
- Laser pulse tuning : Wavelength-dependent excitation (e.g., 355 nm vs. 405 nm) selectively populates specific excited states .
Q. What strategies enable integration of this compound into metal-organic frameworks (MOFs) for sensing applications?
- Methodological Answer :
- Ligand functionalization : Attach carboxylate or hydroxyl groups to the anthracene units (e.g., 5,5′-(anthracene-9,10-diyl)diisophthalic acid) for coordination with metal nodes (e.g., UO₂²⁺ in HNU-39 ).
- Post-synthetic modification : Incorporate 9,9'-(Decane-1,10-diyl)dianthracene into MOF pores via π-π stacking, leveraging its fluorescence for pH or explosive sensing .
Key Research Challenges
- Synthetic : Achieving regioselective coupling without side products (e.g., over-alkylation).
- Theoretical : Accurately modeling long-range electronic coupling between anthracene units separated by a decane chain.
- Application : Balancing steric bulk and π-conjugation in MOF design for optimal sensor performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
